molecular formula C29H41N7O6S B12409338 Azido-PEG2-VHL

Azido-PEG2-VHL

Cat. No.: B12409338
M. Wt: 615.7 g/mol
InChI Key: FXRBDYWHWCJFLA-MVERNJQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG2-VHL is a multikinase degrader utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). It is a compound that combines an azide group with a polyethylene glycol (PEG) linker and a von Hippel-Lindau (VHL) ligand. This compound is primarily used in scientific research for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG2-VHL involves several steps, starting with the preparation of the PEG linker and the azide group. The PEG linker is typically synthesized through a series of polymerization reactions, while the azide group is introduced via nucleophilic substitution reactions. The VHL ligand is then attached to the PEG linker through a series of coupling reactions, often using reagents such as EDC or HATU to facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-VHL undergoes various chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.

    Coupling Reactions: The PEG linker can be coupled with various ligands using reagents like EDC or HATU.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include stable triazole linkages and amide bonds, which are essential for the functionality of PROTACs .

Scientific Research Applications

Azido-PEG2-VHL has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Helps in studying protein-protein interactions and cellular pathways.

    Medicine: Potential therapeutic applications in cancer treatment by degrading specific proteins involved in tumor growth.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Azido-PEG2-VHL functions by exploiting the intracellular ubiquitin-proteasome system. It contains two different ligands connected by a PEG linker: one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The compound brings these two proteins into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG2-VHL is unique due to its specific combination of an azide group, PEG linker, and VHL ligand, making it highly effective in the synthesis of PROTACs for targeted protein degradation .

Properties

Molecular Formula

C29H41N7O6S

Molecular Weight

615.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H41N7O6S/c1-19-25(43-18-32-19)21-7-5-20(6-8-21)16-31-27(39)23-15-22(37)17-36(23)28(40)26(29(2,3)4)34-24(38)9-11-41-13-14-42-12-10-33-35-30/h5-8,18,22-23,26,37H,9-17H2,1-4H3,(H,31,39)(H,34,38)/t22-,23+,26-/m1/s1

InChI Key

FXRBDYWHWCJFLA-MVERNJQCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

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